Product packaging for 4-(Methoxymethyl)piperidine-1-sulfonamide(Cat. No.:CAS No. 1341657-66-6)

4-(Methoxymethyl)piperidine-1-sulfonamide

Cat. No.: B3047036
CAS No.: 1341657-66-6
M. Wt: 208.28
InChI Key: YXDKGJPXKCVZQZ-UHFFFAOYSA-N
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Description

Context of Piperidine (B6355638) and Sulfonamide Derivatives in Medicinal Chemistry

The foundation of academic interest in 4-(Methoxymethyl)piperidine-1-sulfonamide is built upon the extensive history and proven therapeutic value of both piperidine and sulfonamide derivatives in the field of medicinal chemistry.

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is considered a "privileged structure" in drug design. This designation is due to its frequent appearance in a wide variety of biologically active compounds and approved pharmaceuticals. nih.govijnrd.org Its prevalence stems from several key characteristics that make it an attractive scaffold for medicinal chemists.

The piperidine ring's three-dimensional, non-planar structure allows for the precise spatial arrangement of substituents, which can lead to specific and high-affinity interactions with biological targets. mdpi.com Furthermore, the nitrogen atom within the piperidine ring can be readily functionalized, providing a convenient point for chemical modification to fine-tune a compound's pharmacological properties. nih.gov The piperidine moiety is found in a diverse range of therapeutic agents, including analgesics, antipsychotics, and anticancer drugs. ijnrd.org

The sulfonamide functional group (-SO₂NH₂) has been a cornerstone of medicinal chemistry for decades. eurjchem.com Initially recognized for their antibacterial properties, sulfonamides were among the first effective antimicrobial agents. eurjchem.com Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov

Beyond their use as antibiotics, sulfonamides are integral to a wide array of other therapeutic classes. This versatile functional group is found in diuretics, anticonvulsants, and anti-inflammatory drugs. eurjchem.com The development of novel sulfonamide derivatives continues to be an active area of research, with studies exploring their potential as anticancer agents and for other therapeutic applications. acs.org The synthesis of new sulfonamide derivatives is a key strategy in the quest for new and improved therapeutic agents. mdpi.com

Overview of Current Academic Research Perspectives on this compound

While direct, in-depth academic publications focusing exclusively on this compound are limited, the existing body of research on related piperidine-sulfonamide derivatives provides a strong indication of the potential areas of investigation for this compound. The combination of the privileged piperidine scaffold and the versatile sulfonamide functional group suggests that this compound could be a valuable building block or lead compound in various drug discovery programs.

Research on analogous structures has revealed a range of biological activities. For instance, novel sulfonamide derivatives that incorporate a piperidine moiety have been synthesized and evaluated for their potential as bactericides for managing plant bacterial diseases. nih.govnih.gov In these studies, certain compounds demonstrated significant inhibitory activity against pathogenic bacteria. nih.gov

Furthermore, the synthesis of sulfonamide derivatives containing a piperidine ring has been explored in the context of developing new anticancer agents. acs.org The rationale behind this approach is that the combination of these two pharmacophores may lead to compounds with enhanced efficacy and novel mechanisms of action. Studies have also focused on the synthesis and biological activity of sulfonamide analogues of natural products with antitumor properties, where the inclusion of a piperidine ring was a key design element. acs.org

The academic interest in compounds like this compound is also evident from its inclusion in chemical libraries and its mention in patent literature, suggesting its potential as a synthetic intermediate for more complex molecules. The synthesis of various substituted piperidines and piperidine-based sulfonamides is a recurring theme in medicinal chemistry research, highlighting the ongoing effort to explore the chemical space around these structural motifs. mdpi.comnih.gov

Given the established importance of both the piperidine and sulfonamide moieties, it is anticipated that future academic research on this compound could explore its potential in areas such as:

Antibacterial agents: Building upon the known antimicrobial properties of sulfonamides.

Anticancer therapeutics: Leveraging the piperidine scaffold's presence in many anticancer drugs.

Neurological disorders: The piperidine structure is a common feature in centrally acting agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O3S B3047036 4-(Methoxymethyl)piperidine-1-sulfonamide CAS No. 1341657-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3S/c1-12-6-7-2-4-9(5-3-7)13(8,10)11/h7H,2-6H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDKGJPXKCVZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261999
Record name 1-Piperidinesulfonamide, 4-(methoxymethyl)-
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Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341657-66-6
Record name 1-Piperidinesulfonamide, 4-(methoxymethyl)-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinesulfonamide, 4-(methoxymethyl)-
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Record name 4-(methoxymethyl)piperidine-1-sulfonamide
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Synthetic Methodologies and Chemical Transformations of 4 Methoxymethyl Piperidine 1 Sulfonamide and Its Analogues

Preparation Strategies for the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. researchgate.net Consequently, numerous synthetic methods have been developed for its construction. These strategies can be broadly categorized into two main approaches: the modification of pre-existing ring systems and the cyclization of acyclic precursors.

One of the most common and direct methods for synthesizing the piperidine scaffold is the catalytic hydrogenation of pyridine (B92270) derivatives . This fundamental process is widely used in organic synthesis and typically involves transition metal catalysts such as nickel, rhodium, or palladium under conditions of high pressure and temperature. nih.govdtic.mil While effective, these harsh conditions can sometimes limit the functional group tolerance of the reaction. nih.gov Advances have been made to develop milder conditions and more selective catalysts to overcome these limitations.

A second major strategy involves the intramolecular cyclization of suitably functionalized linear precursors. nih.gov This approach offers great versatility in introducing substituents at various positions on the ring. Common methods include:

Reductive amination of δ-amino carbonyl compounds.

Intramolecular Michael addition (aza-Michael reaction). nih.gov

Metal-catalyzed cyclizations , such as the oxidative amination of non-activated alkenes. nih.gov

Radical-mediated amine cyclization of linear amino-aldehydes. nih.gov

These methods provide access to a wide array of substituted piperidines, which can then be further modified to yield the target compounds.

Synthetic Routes for Introducing the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH-) is a critical component in many therapeutic agents. The most conventional and widely employed method for its synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.govresearchgate.net In the context of 4-(methoxymethyl)piperidine-1-sulfonamide, the secondary amine of the pre-formed 4-(methoxymethyl)piperidine (B1309381) ring would be reacted with a suitable sulfamoyl chloride, such as sulfamoyl chloride itself (H₂NSO₂Cl), or through a two-step process involving chlorosulfonyl isocyanate followed by hydrolysis.

Alternative and more recent methods have been developed to overcome the limitations associated with the often harsh conditions required for preparing sulfonyl chlorides. These include:

Direct reaction with sulfonic acids : This approach avoids the need to prepare the corresponding sulfonyl chloride. researchgate.net

Oxidative coupling reactions : Methods using sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) have gained traction. This allows for the coupling of boronic acids, amines, and the SO₂ unit under copper catalysis. thieme-connect.comacs.org

In situ generation of sulfonyl chlorides : Thiols can be oxidized and chlorinated in one pot to generate sulfonyl chlorides, which are then immediately reacted with an amine to produce the sulfonamide. researchgate.netrsc.org

These varied approaches provide a robust toolkit for the efficient installation of the sulfonamide moiety onto the piperidine nitrogen. thieme-connect.com

Methods for Functionalization at the 4-Position of the Piperidine Ring with Methoxymethyl Groups

Introducing the methoxymethyl group at the 4-position of the piperidine ring is a key step that can be accomplished through several synthetic pathways, typically starting from a commercially available, pre-functionalized piperidine.

A common strategy begins with 1-benzyl-4-piperidone . This starting material can undergo a Wittig-type reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride to generate 4-(methoxymethylene)-1-(phenylmethyl)piperidine. chemicalbook.com Subsequent reduction of the exocyclic double bond, for instance via catalytic hydrogenation, would yield the desired 4-(methoxymethyl)piperidine core, which would then require debenzylation before the sulfonamide group is introduced.

Alternatively, a highly efficient route starts from piperidine-4-carboxylic acid derivatives, such as the corresponding esters. The synthetic sequence generally involves:

Reduction of the ester : The ester group at the C-4 position is reduced to a primary alcohol (-CH₂OH) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Etherification : The resulting 4-(hydroxymethyl)piperidine is then converted to the methoxymethyl ether. This is often achieved through a Williamson ether synthesis, where the alcohol is deprotonated with a strong base (e.g., sodium hydride, NaH) and the resulting alkoxide is reacted with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate. google.com

The nitrogen of the piperidine ring must be protected during these steps (e.g., with a Boc or benzyl (B1604629) group) to prevent unwanted side reactions, and deprotected prior to the final sulfonamidation step. nih.gov

Advanced Synthetic Approaches and Reaction Conditions for this compound Derivatives

A plausible conventional synthesis for this compound would integrate the strategies discussed above into a linear sequence. One such pathway is outlined below:

Protection and Reduction : Start with ethyl piperidine-4-carboxylate. The piperidine nitrogen is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. The ester is then reduced to the corresponding alcohol, 1-Boc-4-(hydroxymethyl)piperidine, using a reducing agent like LiAlH₄.

Ether Formation : The alcohol is converted to the methyl ether via Williamson ether synthesis. The intermediate is treated with sodium hydride (NaH) followed by methyl iodide (CH₃I) to yield 1-Boc-4-(methoxymethyl)piperidine. google.com

Deprotection : The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in an organic solvent) to liberate the free secondary amine, 4-(methoxymethyl)piperidine. nih.gov

Sulfonamidation : The final step is the introduction of the sulfonamide group. This is typically achieved by reacting 4-(methoxymethyl)piperidine with sulfamoyl chloride in the presence of a base like triethylamine (B128534) to afford the target compound, this compound. mdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. scirp.orgresearchgate.net

The synthesis of sulfonamides is particularly amenable to microwave irradiation. organic-chemistry.orgacs.org A key application in the synthesis of this compound would be in the final sulfonamidation step. Microwave-assisted procedures for sulfonamide synthesis have been developed that allow for the direct reaction of amines with sulfonic acids, activated by reagents like 2,4,6-trichloro- researchgate.netorganic-chemistry.orgscribd.com-triazine (TCT). organic-chemistry.orgscribd.com This method avoids the need to handle unstable sulfonyl chlorides and simplifies the purification process. acs.org

The benefits of using microwave assistance are summarized in the table below, comparing a generalized conventional heating method with a microwave-assisted approach for sulfonamide formation.

This table provides a generalized comparison based on literature findings for sulfonamide synthesis. scirp.orgacs.org

Analytical Techniques for Structural Elucidation and Purity Assessment of Synthesized Compounds

Once the synthesis is complete, a suite of analytical techniques is employed to confirm the identity and purity of the final product, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. mdpi.comresearchgate.net

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals would include those for the methoxy (B1213986) (-OCH₃) group, the methylene (B1212753) protons of the methoxymethyl group (-CH₂O-), the protons on the piperidine ring, and the protons of the sulfonamide group (-NH₂). mdpi.com

¹³C NMR shows the number of unique carbon atoms in the molecule, helping to confirm the carbon skeleton. mdpi.comscirp.org

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of the molecule, providing the molecular weight of the compound and confirming its molecular formula. scirp.orgresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy. Fragmentation patterns observed in the mass spectrum can also offer structural clues.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups. researchgate.net For this compound, key characteristic absorption bands would include N-H stretching vibrations for the sulfonamide group, S=O stretching for the sulfonyl group, and C-O stretching for the ether linkage. mdpi.com

Chromatographic Methods : Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of the synthesized compound. nih.govusda.gov HPLC can provide a quantitative measure of purity by separating the target compound from any unreacted starting materials or byproducts. researchgate.net

Elemental Analysis : This method determines the percentage composition of elements (C, H, N, S) in the compound. The experimental values are compared to the calculated theoretical values for the proposed molecular formula to support the structural assignment. scirp.orgmdpi.com

A summary of the information provided by these techniques is presented in the table below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the analysis of its constituent functional groups and related analogues. rsc.orgmdpi.com

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are anticipated. The sulfonamide (-SO₂NH₂) protons would likely appear as a broad singlet, exchangeable with D₂O. The protons on the piperidine ring typically resonate in the aliphatic region. The axial and equatorial protons on the same carbon are diastereotopic and are expected to show complex splitting patterns due to geminal and vicinal coupling. The protons on carbons C2 and C6, being adjacent to the nitrogen atom of the sulfonamide group, would be shifted downfield compared to those on C3 and C5. The methoxymethyl substituent (-CH₂OCH₃) at the C4 position would give rise to a doublet for the -CH₂- protons and a sharp singlet for the methoxy (-OCH₃) protons.

Interactive Data Table: Expected ¹H NMR Chemical Shifts This table presents predicted chemical shift (δ) ranges for the protons in this compound based on typical values for similar structural motifs.

ProtonsPredicted δ (ppm)MultiplicityNotes
Piperidine H2, H6 (axial & equatorial)3.40 - 3.60MultipletDownfield shift due to adjacent -SO₂- group.
Piperidine H3, H5 (axial & equatorial)1.20 - 1.40Multiplet
Piperidine H41.70 - 1.90Multiplet
-CH₂-O-3.25 - 3.35DoubletCoupled to the proton at C4.
-OCH₃3.30 - 3.40SingletCharacteristic sharp signal for a methoxy group.
-SO₂NH₂4.50 - 5.50Broad SingletChemical shift is solvent-dependent; disappears upon D₂O exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the piperidine ring (C2/C6 and C3/C5) would appear in the aliphatic region, with C2 and C6 shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The C4 carbon, bearing the substituent, would also have a characteristic chemical shift. The methoxymethyl group would contribute two signals: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-OCH₃).

Interactive Data Table: Expected ¹³C NMR Chemical Shifts This table outlines the predicted chemical shift (δ) ranges for the carbons in this compound.

Carbon AtomPredicted δ (ppm)Notes
Piperidine C2, C645 - 50Adjacent to the sulfonamide nitrogen.
Piperidine C3, C528 - 32
Piperidine C435 - 40Carbon bearing the substituent.
-CH₂-O-75 - 80Methylene carbon of the substituent.
-OCH₃58 - 60Methoxy carbon.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. ripublication.com The sulfonamide group is particularly prominent, exhibiting strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. jst.go.jprsc.org The N-H stretching of the primary sulfonamide would be visible as two bands in the 3400-3200 cm⁻¹ region. Other expected absorptions include C-H stretching for the piperidine and methoxymethyl groups (around 3000-2850 cm⁻¹) and a C-O stretching band for the ether linkage (around 1100 cm⁻¹). nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Sulfonamide (N-H)Symmetric & Asymmetric Stretch3400 - 3200Medium
Alkane (C-H)Stretch3000 - 2850Medium-Strong
Sulfonyl (S=O)Asymmetric Stretch1350 - 1310Strong
Sulfonyl (S=O)Symmetric Stretch1160 - 1140Strong
Ether (C-O)Stretch1150 - 1085Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores, which are typically systems with conjugated π-electrons. The structure of this compound consists of a saturated piperidine ring and a sulfonamide group, lacking any significant chromophores. Therefore, it is not expected to exhibit strong absorption in the standard UV-Vis range (200–800 nm).

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

For this compound (C₇H₁₆N₂O₃S), the monoisotopic mass is 208.08817 Da. uni.lu In electrospray ionization (ESI) or other soft ionization techniques, the molecule is expected to be detected primarily as its protonated molecular ion [M+H]⁺ at m/z 209.09545. Other common adducts, such as the sodium [M+Na]⁺ and potassium [M+K]⁺ ions, may also be observed. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data Data predicted for this compound (Molecular Formula: C₇H₁₆N₂O₃S; Monoisotopic Mass: 208.088 Da). uni.lu

AdductFormulaPredicted m/z
[M+H]⁺[C₇H₁₇N₂O₃S]⁺209.09545
[M+Na]⁺[C₇H₁₆N₂NaO₃S]⁺231.07739
[M+K]⁺[C₇H₁₆N₂KO₃S]⁺247.05133
[M+NH₄]⁺[C₇H₂₀N₃O₃S]⁺226.12199
[M-H]⁻[C₇H₁₅N₂O₃S]⁻207.08089

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. americanpharmaceuticalreview.com This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and its packing within the crystal lattice.

While a crystal structure for this compound has not been reported in the crystallographic literature, analysis of related piperidine sulfonamide structures provides insight into the expected structural features. nih.gov A single-crystal X-ray diffraction study would likely confirm that the piperidine ring adopts a stable chair conformation. It would also precisely define the geometry of the sulfonamide group and the orientation of the 4-(methoxymethyl) substituent, including whether it occupies an equatorial or axial position on the ring. Furthermore, this analysis would reveal intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and S=O groups, which dictate the supramolecular architecture of the compound in the solid state. nih.govnih.gov

In Vitro Biological Activity and Pharmacological Screening of 4 Methoxymethyl Piperidine 1 Sulfonamide Derivatives

Enzyme Inhibition Studies of Related Sulfonamide and Piperidine (B6355638) Derivatives

The combination of the sulfonamide functional group and the piperidine ring is a common feature in a multitude of pharmacologically active agents. The sulfonamide group, in particular, is a cornerstone in drug design, renowned for its ability to act as a zinc-binding group in metalloenzymes and to form critical hydrogen bond interactions within enzyme active sites. nih.govnih.govtandfonline.commdpi.com The piperidine ring provides a versatile, non-planar scaffold that can be functionalized to achieve desired spatial orientations, influencing binding affinity and selectivity for the target enzyme. nih.govnih.gov Research into compounds possessing these structural motifs has unveiled significant inhibitory activity against a wide array of enzymes implicated in various disease states. nih.govresearchgate.netnih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Sulfonamide-based compounds are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.govwikipedia.orgpatsnap.com This pathway is critical for bacterial survival as it produces tetrahydrofolate, a necessary precursor for the synthesis of nucleic acids. patsnap.comcnr.it Since mammals obtain folate from their diet and lack the DHPS enzyme, sulfonamides exhibit selective toxicity against bacteria. wikipedia.orgpatsnap.com

These drugs act as competitive inhibitors, mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). wikipedia.orgpatsnap.comyoutube.com By binding to the enzyme's active site, they prevent the synthesis of dihydropteroate, thereby halting bacterial growth and replication. wikipedia.org Some research has also focused on creating dual inhibitors that target both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to enhance antimicrobial efficacy. acs.org For instance, certain N-sulfonamide 2-pyridone derivatives have demonstrated potent dual inhibitory action. acs.org

Compound ClassTarget Organism/EnzymeInhibition Data (IC₅₀)Reference
N-sulfonamide 2-pyridonesDHPS2.76 µg/mL acs.org
Sulfanilamide (B372717) DerivativesXanthomonas oryzae pv. oryzae (Xoo)2.02 µg/mL (EC₅₀) nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

The sulfonamide moiety is a key structural feature in a class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors. nih.govfrontiersin.org Cyclooxygenase (COX) enzymes exist in two primary isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. nih.govfrontiersin.org

The selectivity of sulfonamide-based inhibitors for COX-2 is attributed to their ability to bind to a specific polar side pocket present in the COX-2 active site, which is absent in COX-1. nih.gov This interaction allows for the development of anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Numerous studies have explored various sulfonamide-containing scaffolds, demonstrating potent and selective inhibition of the COX-2 enzyme. nih.govnih.govresearchgate.net For example, novel compounds tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to existing NSAIDs have shown COX-2 inhibitory activity comparable or superior to the well-known inhibitor, celecoxib. nih.gov

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Benzenesulfonamide-1,2,3-triazole hybrids (Compound 6b)13.160.04329 nih.gov
Benzenesulfonamide-1,2,3-triazole hybrids (Compound 6j)12.480.04312 nih.gov
Celecoxib (Reference)14.700.05294 nih.gov
Naproxen-sulfamethoxazole conjugate-75.4% inhibition at 10 µM- frontiersin.org

Caspase Inhibition (e.g., Caspase-3, Caspase-6, Caspase-7)

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. nih.govnih.gov The inhibition of specific caspases, particularly the "executioner" caspases like caspase-3 and caspase-7, is a therapeutic strategy for conditions characterized by excessive or unregulated apoptosis. nih.govnih.gov

Isatin sulfonamides have emerged as a potent class of non-peptide inhibitors targeting these executioner caspases. nih.govnih.gov Studies have identified N-benzylisatin sulfonamide analogues that exhibit nanomolar potency for inhibiting caspase-3 and caspase-7, while showing significantly lower activity against initiator caspases such as caspase-1 and caspase-8. nih.gov This selectivity is crucial for therapeutic applications. Molecular modeling has provided insights into the interactions between these inhibitors and the active site of caspase-3, guiding further structural optimization to enhance binding affinity and metabolic stability. nih.govnih.gov

Lactoperoxidase (LPO) Inhibition

Lactoperoxidase (LPO) is a peroxidase enzyme found in milk and mucosal secretions that is part of the innate immune system, exerting natural antibacterial effects. nih.govnih.govtandfonline.com The inhibition of LPO can be undesirable as it may weaken the immune system; however, it has also been explored for the design of antithyroid agents. nih.gov

Several studies have demonstrated that sulfonamide derivatives can act as effective inhibitors of LPO. nih.govnih.govtandfonline.com For example, a series of secondary sulfonamides showed inhibitory activity with Ki values ranging from the low micromolar to the nanomolar range. nih.gov Similarly, certain thiophene-2-sulfonamide (B153586) derivatives were investigated for their in vitro effects on bovine milk LPO, with one compound, 5-(2-thienylthio)thiophene-2-sulfonamide, showing particularly strong competitive inhibition with an IC50 value of 3.4 nM and a Ki of 2 nM. nih.gov

Compound ClassInhibition DataReference
Secondary SulfonamidesKi values from 1.096 x 10⁻³ to 1203.83 µM nih.gov
5-(2-thienylthio)thiophene-2-sulfonamideIC₅₀ = 3.4 nM; Ki = 2 ± 0.6 nM nih.gov
SulfanilamideKi = 35.5 µM; IC₅₀ = 8.48 µM tandfonline.com

Beta-Secretase 1 (BACE-1) Enzyme Inhibition

Beta-secretase 1 (BACE-1) is an aspartic protease that plays a critical role in the amyloid cascade, the process believed to be central to the pathology of Alzheimer's disease. nih.govacs.org BACE-1 initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β peptides that aggregate into neurotoxic plaques in the brain. nih.gov Consequently, inhibiting BACE-1 is a primary therapeutic target for slowing the progression of Alzheimer's. acs.orgrsc.org

The development of potent and selective BACE-1 inhibitors has been a major focus of medicinal chemistry. nih.gov Research has led to the design and synthesis of various inhibitors, including novel piperazine (B1678402) sulfonamides, which have shown promise in lowering amyloid-β levels. nih.gov The structure-based design, often aided by X-ray crystallography and molecular modeling, has been instrumental in optimizing these compounds to fit into the enzyme's active site. nih.gov

Other Enzyme Targets (e.g., Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK), Lysine Specific Demethylase 1 (LSD1), Proteases, Carbonic Anhydrase)

The structural versatility of sulfonamide and piperidine derivatives allows them to inhibit a diverse range of other enzymes.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a member of the tyrosine kinase family, and its over-expression is linked to several types of cancer. scirp.org Sulfonamide derivatives have been designed as EGFR kinase inhibitors, with molecular docking studies identifying compounds with high binding affinity. scirp.orgresearchgate.net For instance, certain novel sulfonamide derivatives were identified as potential candidates for lung cancer treatment by targeting the EGFR T790M/L858R mutant. scirp.org One compound possessing a sulfonamide group exhibited an IC50 value of 1.12 nM against the EGFR C797S mutant kinase. dovepress.com

Lysine Specific Demethylase 1 (LSD1): LSD1 is an epigenetic regulator whose aberrant expression is associated with various cancers. nih.govrsc.org It has become a promising target for cancer therapy. rsc.orgresearchgate.net A series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives demonstrated potent inhibitory activity against LSD1, with one compound showing a Ki of 29 nM. nih.gov These inhibitors can increase histone methylation in cells and strongly inhibit the proliferation of tumor cells. nih.gov

Proteases: Beyond caspases and BACE-1, sulfonamides inhibit a wide range of other proteases. nih.govresearchgate.net This includes metalloproteases like matrix metalloproteinases (MMPs), which are targets for anticancer agents, and viral proteases, such as HIV protease, where the sulfonamide moiety is critical for the potency of drugs like amprenavir. nih.govresearchgate.net

Carbonic Anhydrase (CA): Sulfonamides are the most well-known class of carbonic anhydrase inhibitors. nih.govtandfonline.comnih.govtandfonline.com CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in numerous physiological processes. tandfonline.com The primary sulfonamide group (SO2NH2) binds to the zinc ion in the enzyme's active site, leading to inhibition. nih.gov Inhibitors of CA are used to treat a variety of conditions, including glaucoma, epilepsy, and cancer. nih.govnih.gov Research has focused on designing isoform-selective inhibitors to target specific CAs, such as the tumor-associated CA IX and CA XII. nih.govmdpi.com

Enzyme TargetCompound Class/ExampleInhibition DataReference
EGFR C797S KinaseCyclopropylsulfonamide derivative (5d)IC₅₀ = 1.12 nM dovepress.com
EGFR T790MQuinazoline sulfonamide (Compound 23)IC₅₀ = 0.0728 µM mdpi.com
LSD13-(piperidin-4-ylmethoxy)pyridine derivative (Compound 11)Ki = 29 nM nih.gov
Carbonic Anhydrase I (hCA I)N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamideKi = 46 µM tandfonline.com
Carbonic Anhydrase II (hCA II)N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamideKi = 94 µM tandfonline.com
Carbonic Anhydrase IX (hCA IX)Coumarin sulfonamide (Compound 32a)Ki = 2.28 nM mdpi.com

Receptor Binding and Modulation Studies

Research into piperidine sulfonamide derivatives has uncovered their potential to interact with key receptors implicated in a variety of diseases, including viral infections and neurological disorders.

C-C Chemokine Receptor-5 (CCR5) Antagonism

The piperidine scaffold is a recognized structural feature in the design of potent C-C Chemokine Receptor-5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. The replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead structure led to the discovery of a novel series of powerful CCR5 antagonists. Within this series, the introduction of small, hydrophobic substituents resulted in compounds with low to sub-nanomolar binding affinity for the CCR5 receptor. One selected compound from this piperidine derivative series demonstrated excellent antiviral activity against HIV-1 replication in human peripheral blood mononuclear cells, with an EC50 value of 0.59 nM.

Furthermore, a pharmacophore model designed to interact with essential amino acids for CCR5 antagonism was used as the basis for developing a novel series of piperidine-4-carboxamide derivatives. This research led to the discovery of a piperidine compound that displayed significant inhibition in a CCR5 calcium mobilization assay, with an IC50 value of 25.73 nM.

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D) Receptor Affinities

Derivatives containing piperidine and piperazine sulfonamide structures have been evaluated for their binding affinities to serotonin (5-HT) and dopamine (D) receptors, which are crucial targets in the treatment of central nervous system disorders.

In one study, a series of sulfonamide derivatives featuring an arylpiperazine moiety were tested for their affinity for 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors. The results indicated that benzyl (B1604629) derivatives of the sulfonamides displayed the highest affinity for serotonin receptors, particularly the 5-HT7 subtype, with Ki values ranging from 8 to 85 nM. nih.gov Notably, a majority of the tested p-xylyl and benzyl derivatives, irrespective of the sulfonamide group, showed high affinity for the dopamine D2 receptor, with 16 out of 24 compounds having a Ki value below 100 nM. nih.gov

Another study focused on arylalkylsulfonyl piperidine-based derivatives as ligands for sigma receptors, which are also involved in neuromodulation. Within this series, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine compound was identified as a highly selective sigma-1 receptor ligand, with a Ki value of 0.96 ± 0.05 nM.

Antiproliferative and Anticancer Activity Evaluations

The sulfonamide group is a well-established pharmacophore in the design of anticancer agents, and its incorporation into a piperidine framework has been explored for antiproliferative activity against various human cancer cell lines.

Assessment in Various Cancer Cell Lines (e.g., A549, HeLa, HT-29, MCF-7, HepG-2)

While data for 4-(methoxymethyl)piperidine-1-sulfonamide is not available, related sulfonamide and piperidine derivatives have been assessed for cytotoxicity against a panel of human cancer cell lines.

One study investigated a series of sulfonamide derivatives against human colon cancer (HT-29) and lung cancer (A549) cell lines. biointerfaceresearch.com The results showed that replacing an amide group with a sulfonamide group generally increased cytotoxicity, and compounds with longer alkyl chains were more potent. biointerfaceresearch.com For instance, a derivative labeled as compound 15 in the study exhibited the most potent activity with IC50 values of 27.0 µM and 28.7 µM against HT-29 and A549 cells, respectively. biointerfaceresearch.com

Another investigation of acridine-sulfonamide hybrids reported activity against human hepatic (HepG2) and breast (MCF-7) carcinoma cell lines. researchgate.net One compound, 8b , was particularly active, with IC50 values of 14.51 µM against HepG2 and 8.83 µM against MCF-7. researchgate.net Similarly, the antibacterial drug sulfadiazine (B1682646) was tested for its antiproliferative effects, showing IC50 values of 245.69 µM on HepG2 and 215.68 µM on MCF-7 cells. researchgate.net

The general anticancer potential of the piperidine ring has also been noted. For example, a piperidine derivative known as CLEFMA (4-[3,5-bis(2-chlorobezylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid) has been identified as an antiproliferative compound against lung cancer (A549) cells. researchgate.net Additionally, 2-amino-4-(1-piperidine) pyridine (B92270) was found to inhibit the proliferation of HT-29 colon cancer cells in a dose-dependent manner. nih.gov

The following table summarizes the cytotoxic activities (IC50 values) of various piperidine and sulfonamide derivatives against the specified cancer cell lines as reported in the literature.

Compound ClassCompound Name/CodeA549 (Lung)HeLa (Cervical)HT-29 (Colon)MCF-7 (Breast)HepG-2 (Liver)Reference
B13 SulfonamideCompound 1528.7 µM-27.0 µM-- biointerfaceresearch.com
Acridine-SulfonamideCompound 8b---8.83 µM14.51 µM researchgate.net
Benzamide-piperazine-sulfonamideGeneral SeriesActiveActive--Active nih.gov
SulfonamideSulfadiazine---215.68 µM245.69 µM researchgate.net
Piperidine Derivative2-amino-4-(1-piperidine) pyridine--Active-- nih.gov

Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiviral)

The sulfonamide functional group is historically significant as the basis for the first synthetic antibiotics. nih.gov Modern research continues to explore derivatives, including those with piperidine moieties, for broad-spectrum antimicrobial activity.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri)

A novel series of sulfanilamide derivatives incorporating piperidine fragments was synthesized and evaluated for antibacterial potency, particularly against plant pathogenic bacteria. nih.gov Many of these compounds showed excellent in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov One derivative, compound C4 , demonstrated outstanding inhibition of Xoo with an EC50 value of 2.02 µg/mL, significantly outperforming commercial agents like bismerthiazol (B1226852) (EC50 = 42.38 µg/mL). nih.gov Another compound, A8 , was most effective against Xac, with an EC50 of 4.74 µg/mL. nih.gov

Studies on other piperidine derivatives have also reported activity against human pathogens. In one investigation, synthesized piperidine compounds were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com One derivative showed moderate activity, while another displayed excellent antibacterial effects compared to the standard drug chloramphenicol. biointerfaceresearch.com Another study of six novel piperidine derivatives found that one compound exhibited the strongest inhibitory activity against a panel of seven bacteria, including S. aureus, E. coli, P. aeruginosa, and B. subtilis, with MIC values ranging from 0.75 mg/mL to 1.5 mg/mL. researchgate.netacademicjournals.org

The following table summarizes the antibacterial activity of various piperidine sulfonamide derivatives against the specified bacterial strains.

Compound ClassCompound Name/CodeBacterial StrainActivity (EC50 / MIC)Reference
Piperidine SulfonamideCompound C4Xanthomonas oryzae pv. oryzaeEC50: 2.02 µg/mL nih.gov
Piperidine SulfonamideCompound A10Xanthomonas oryzae pv. oryzaeEC50: 2.65 µg/mL nih.gov
Piperidine SulfonamideCompound A8Xanthomonas axonopodis pv. citriEC50: 4.74 µg/mL nih.gov
Piperidine DerivativeCompound 6Staphylococcus aureusMIC: 1.5 mg/mL researchgate.netacademicjournals.org
Piperidine DerivativeCompound 6Pseudomonas aeruginosaMIC: 1.5 mg/mL researchgate.netacademicjournals.org
Piperidine DerivativeCompound 6Escherichia coliMIC: 1.5 mg/mL researchgate.netacademicjournals.org
Piperidine DerivativeCompound 6Bacillus subtilisMIC: 0.75 mg/mL researchgate.netacademicjournals.org

Furthermore, piperidine sulfonamides have been investigated for antifungal properties. A series of novel thymol (B1683141) derivatives containing a sulfonamide moiety were designed and showed remarkable in vitro activity against the plant pathogenic fungus Phytophthora capsici, with EC50 values as low as 8.414 µg/mL. nih.gov Other research has confirmed that piperidine-based surfactants can exhibit activity against fungi such as Candida albicans. researchgate.net

The antiviral potential of this class is also an active area of research. A comprehensive review highlighted that sulfonamide derivatives, including those with piperidine and other N-heterocyclic components, are being developed as agents against a wide array of viruses, such as enteroviruses, Ebola virus, HIV, and influenza viruses. nih.govmdpi.com For instance, certain piperidine-substituted sulfonamides showed inhibitory activity against Ebola virus glycoproteins. nih.gov

Antiviral Properties and Mechanisms

The sulfonamide group is a critical pharmacophore in the development of various therapeutic agents, including those with antiviral properties. mdpi.comnih.govnih.gov Research into sulfonamide derivatives, particularly those combined with N-containing heterocycles like piperidine, has expanded their biological activity spectrum beyond their traditional antibacterial use. mdpi.comnih.gov A multitude of structurally novel sulfonamide derivatives have demonstrated significant antiviral activity in vitro against a range of viruses. nih.govnih.gov

These compounds have been investigated for activity against viruses such as Human Immunodeficiency Virus (HIV), Herpesviridae, enteroviruses, and respiratory viruses. nih.govnih.gov The mechanisms of action are often targeted at crucial viral proteins. For instance, some sulfonamide-based HIV protease inhibitors are used clinically, and many more are in development to combat drug-resistant viral strains. nih.gov Other mechanisms include the inhibition of HIV reverse transcriptase and HIV integrase. nih.gov A distinct approach targets the zinc finger proteins of retroviruses; primary sulfonamide groups can induce the ejection of zinc ions from these critical proteins, which inhibits viral replication without necessarily leading to drug resistance. nih.gov

Studies on chiral sulfonamides possessing N-heterocyclic systems, including piperidine-related structures, have been conducted to evaluate their efficacy against viruses such as Adenovirus 5 (AdV5), Herpes Simplex Virus-1 (HSV-1), Human Parainfluenza Virus-3 (HPIV-3), Human Cytomegalovirus (HCMV), and Encephalomyocarditis Virus (EMCV). nih.gov Furthermore, research has shown that piperidine-substituted sulfonamides can exhibit inhibitory activity against Marburg virus (MARV) by preventing its entry into host cells. mdpi.com

Table 1: Antiviral Activity of Representative Sulfonamide Derivatives
Derivative ClassTarget VirusObserved In Vitro Activity / MechanismReference
Piperidine-substituted sulfonamidesMarburg virus (MARV)Inhibition of viral entry into the cell. mdpi.com mdpi.com
General Sulfonamide DerivativesHuman Immunodeficiency Virus (HIV)Inhibition of protease, reverse transcriptase, and integrase; ejection of zinc from zinc finger proteins. nih.gov nih.gov
Chiral N-heterocyclic sulfonamidesHSV-1, HPIV-3, HCMV, EMCVGeneral antiviral activity evaluated in assays. nih.gov nih.gov
Benzothiazole sulfonamidesHSV-1, Coxsackievirus B4 (CBV4), Hepatitis A Virus (HAV)Significant viral load reduction observed. nih.gov nih.gov
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide derivativesDengue virus (DENV2)Inhibition of NS2B-NS3 protease with IC50 values of 48.2 and 121.9 µM. nih.gov nih.gov

Anti-inflammatory Activity Profiling

Piperidine derivatives have been investigated for their potential to relieve the effects of inflammation. dut.ac.za Inflammation is a physiological response to injury, and its dysregulation can lead to chronic diseases. scholarsresearchlibrary.com The anti-inflammatory activity of compounds can be assessed in vitro through various assays, such as the inhibition of protein denaturation and cyclooxygenase (COX) enzymes. dut.ac.zaresearchgate.net The denaturation of proteins is a well-documented cause of inflammation, particularly in conditions like rheumatoid arthritis. researchgate.net

Research on phenyl sulfonamide derivatives has demonstrated their ability to modulate inflammatory responses. mdpi.com One in vitro screening method involves quantifying the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, from macrophages stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov Certain tetrafluorophthalimide (B2386555) derivatives of phenyl sulfonamides have shown an in vitro anti-TNF-α effect comparable to the standard drug thalidomide (B1683933). mdpi.com Similarly, the natural alkaloid 4-methoxy-5-hydroxycanthin-6-one significantly inhibited the production of nitric oxide (NO) and the release of TNF-α in LPS-induced macrophages. nih.gov Studies on other sulfonamide derivatives, such as those derived from Nimesulide, have also been conducted to evaluate their anti-inflammatory potential. scholarsresearchlibrary.com

Table 2: In Vitro Anti-inflammatory Activity of Piperidine and Sulfonamide Derivatives
Compound/Derivative ClassAssay/ModelObserved EffectReference
4-BenzylpiperidineInhibition of albumin denaturation, Proteinase inhibitory activityDose-dependent inhibition observed. researchgate.net researchgate.net
Phenyl sulfonamide derivatives (e.g., LASSBio-1439)TNF-α production from LPS-stimulated murine macrophagesAnti-TNF-α effect similar to thalidomide at 100 μM. mdpi.com mdpi.com
4-methoxy-5-hydroxycanthin-6-oneLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO production and TNF-α release. nih.gov nih.gov
Lansiumamide analoguesLPS-induced Raw264.7 cellsInhibited expression of proinflammatory cytokines IL-6 and IL-1β. nih.gov nih.gov

Investigation of Other Biological Activities (e.g., Antioxidant, Antidiabetic)

Beyond antiviral and anti-inflammatory effects, derivatives of piperidine and sulfonamides have been explored for other pharmacological activities, notably as antioxidant and antidiabetic agents. nih.govnih.gov

Antidiabetic Activity: Sulfonamide-containing molecules have been synthesized and evaluated as potential antidiabetic agents through the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.govnih.gov Some novel sulfonamide derivatives have demonstrated excellent inhibitory potential against α-glucosidase, with potency greater than the standard drug acarbose. nih.gov The piperidine moiety is also found in established antidiabetic drugs like alogliptin, which acts as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). nih.gov Other piperidine derivatives have shown significant inhibitory activity against α-amylase in vitro. nih.gov

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses, is implicated in a variety of diseases. ekb.eg Piperidine and its derivatives are considered promising candidates for developing potent antioxidant agents. innovareacademics.in The antioxidant potential of various piperidine derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net In some studies, synthesized piperidine derivatives have shown scavenging capacities ranging from 49% to 78% at a concentration of 1000 µg/ml. researchgate.net Similarly, certain benzene (B151609) sulfonamide derivatives have been evaluated for their antioxidant properties. ekb.eg

Table 3: Antidiabetic and Antioxidant Activities of Piperidine and Sulfonamide Derivatives
ActivityDerivative ClassTarget/AssayKey In Vitro FindingsReference
AntidiabeticNovel sulfonamide derivativesα-glucosidase inhibitionShowed excellent inhibitory potential with IC50 values ranging from 19.39 to 25.57 μM, more potent than acarbose. nih.gov nih.gov
AntidiabeticSulfonamide derivatives with pyrazole/pyridineα-amylase and α-glucosidase inhibitionCompound 15a identified as a powerful dual inhibitor. nih.gov nih.gov
AntidiabeticPiperazine sulfonamide derivativesDPP-4 inhibitionInhibitory activity ranging from 19% to 30% at 100 μM concentration. nih.gov nih.gov
AntioxidantNovel piperidine derivativesDPPH scavenging capacityScavenging potentials greater than 49% at 1 mg/ml. researchgate.net researchgate.net
AntioxidantBenzene sulfonamide derivativesQSAR study on antioxidant activityMathematical relationship established between structure and antioxidant activity. ekb.eg ekb.eg

Structure Activity Relationship Sar and Molecular Design of 4 Methoxymethyl Piperidine 1 Sulfonamide Analogues

Influence of Piperidine (B6355638) Ring Substituents on Biological Activity and Specificity

The piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs and serves as a crucial scaffold in many biologically active compounds. nih.gov Its conformation and substitution patterns significantly dictate the interaction with biological targets, thereby influencing efficacy and specificity.

Research on various piperidine-containing molecules has shown that the nature, size, and position of substituents on the piperidine ring are critical determinants of biological activity. For instance, in a series of inhibitors of the presynaptic choline (B1196258) transporter, 3-(piperidin-4-yl)oxy substituents were found to be more favorable than simple alkyl ether changes. nih.gov The substitution on the piperidine nitrogen is also a key factor. The removal of an isopropyl group from a piperidine ether led to a significant drop in activity, while a methylpiperidine ether analog was equipotent, indicating a sensitivity to the steric and electronic properties of the N-substituent. nih.gov

In the context of cyclin-dependent kinase 2 (CDK2) inhibitors, transitioning from a 4-hydroxy-cyclohexane to hydroxypiperidine derivatives improved potency. acs.org This enhancement was attributed to the more favorable conformational energetics of the piperidine ring, which allows the hydroxyl group to adopt an axial position for an optimal hydrogen bond interaction with the target protein. acs.org Specifically, a hydroxyl group at the 3-position was modeled to have a better interaction than one at the 4-position. acs.org

The following table summarizes the impact of piperidine ring modifications on the inhibitory concentration (IC50) for a series of choline transporter (CHT) inhibitors.

Compound IDPiperidine Ring ModificationIC50 (µM)
10q (2-piperidin-1-yl)ethoxy0.76
10r 2-morpholinoethoxy6.12
10l NH (unsubstituted piperidine ether)> 50% inhibition at 5 µM (inactive)
10m N-methylpiperidine at 4-positionequipotent with isopropyl analog
10n N-methylpiperidine at 3-positiontolerated, but less active

Data derived from studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov

These findings underscore that modifications to the piperidine ring, including the position and nature of substituents and the introduction of heteroatoms, are powerful tools for modulating the biological activity and specificity of therapeutic candidates. nih.govnih.gov

Significance of the Sulfonamide Moiety in Target Interaction and Compound Potency

The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry, valued for its ability to act as a versatile structural motif and engage in crucial target interactions. researchgate.netnih.govajchem-b.com It is a key component in a wide array of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs. nih.govnih.govopenaccesspub.org Its significance lies in its chemical properties, which allow it to serve as a hydrogen bond donor and acceptor, and to mimic the transition state of certain enzymatic reactions. nih.gov

In many molecular scaffolds, the sulfonamide moiety is essential for biological activity. Studies on novel bactericides revealed that replacing the sulfonamide bond with various amide linkers resulted in a significant loss of antibacterial capacity, confirming that the sulfonamide group played an indispensable role. nih.gov Similarly, in CDK inhibitors, the sulfonamide group forms critical hydrogen bonds with key residues (Asp86 and Lys89) in the ATP binding site, anchoring the inhibitor and contributing to its potency. acs.org

The sulfonamide group's ability to form strong hydrogen bonds is a recurring theme in its role in drug-target interactions. researchgate.net Its acidic N-H proton and the two electronegative oxygen atoms can participate in multiple hydrogen bonding networks, stabilizing the ligand-receptor complex. This versatility has been exploited in the design of inhibitors for a wide range of enzymes, including carbonic anhydrases, proteases, and kinases. researchgate.netresearchgate.net The acidity of the amide proton can also be critical; in a series of antitumor agents, a methanesulfonamide (B31651) was found to be more potent than corresponding acetamide (B32628) or methyl carbamate (B1207046) analogues, suggesting that the acidity of the C-6 amide proton was important for high potency. acs.org

Effects of Remote Substituents on Pharmacological Profiles and Receptor Selectivity

While the core scaffold, including the piperidine ring and sulfonamide moiety, establishes the primary interactions with a biological target, substituents on remote parts of the molecule, such as appended aromatic or heterocyclic rings, play a vital role in fine-tuning the pharmacological profile. These remote groups can influence potency, receptor selectivity, and pharmacokinetic properties.

In the development of antibacterial agents, the position of halogen substituents on a benzene (B151609) ring attached to the core structure dramatically affected potency. A meta-substituted compound showed vastly superior activity compared to ortho- or para-substituted analogues. nih.gov Furthermore, replacing the benzene ring with a heterocycle led to a significant decrease in antibacterial activity, highlighting the importance of the specific aromatic system for the desired biological effect. nih.gov

Similarly, in a series of antitumor agents, bulky sulfonamide groups attached to a phenanthrene (B1679779) ring system substantially decreased potency compared to a smaller methanesulfonamide, indicating that steric hindrance in that region was detrimental to activity. acs.org Conversely, in the optimization of OGG1 inhibitors, modifications at the 4-position of an aniline (B41778) ring were found to be the most tolerated, with bromide and amine substituents yielding potent analogues. nih.gov

The following table illustrates the effect of substituent position on the half-maximal effective concentration (EC50) of antibacterial compounds against Xanthomonas oryzae pv. oryzae (Xoo).

Compound IDSubstituent on Benzene RingEC50 (µg/mL) against Xoo
A2 3-Fluoro4.20
Comparative2-Fluoro> 4.20
Comparative4-Fluoro> 4.20
A10 2-Trifluoromethyl2.65
A8 3-Bromo> 4.74

Data derived from studies on sulfanilamide (B372717) derivatives containing piperidine fragments. nih.gov

Identification of Key Pharmacophores and Structural Requirements for Desired Biological Effects

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to exert a specific biological effect. dergipark.org.tr Identifying the correct pharmacophoric features and their spatial arrangement is a cornerstone of rational drug design. nih.govrsc.org

For many classes of inhibitors, the pharmacophore consists of a heteroaromatic moiety for hinge binding, a spacer group, a central pharmacophore group, and a hydrophobic tail. acs.org In the case of piperidine sulfonamide analogues, the key pharmacophoric elements can be dissected as follows:

Piperidine Ring: Often acts as a scaffold or a hydrophobic element that can be decorated with functional groups to probe specific pockets in the target protein. Its basic nitrogen can also serve as a key interaction point. nih.govacs.org

Sulfonamide Linker: Acts as a rigid spacer and a crucial hydrogen bonding unit. The NH and SO₂ groups frequently form hydrogen bonds with backbone or side-chain residues of the target protein, anchoring the molecule in the active site. acs.orgresearchgate.netacs.org

Aromatic/Heterocyclic Systems: These remote groups typically engage in hydrophobic or π-π stacking interactions and provide vectors for further substitution to enhance selectivity and physicochemical properties. nih.govacs.org

For example, in a series of VEGFR-2 inhibitors, the essential pharmacophore included a sulfonamide-piperidine scaffold, with the presence of a thiadiazole ring or a carbodithioate group enhancing both antiproliferative and VEGFR-2 inhibitory activities. acs.org This indicates that these specific chemical features fulfill the requirements for productive interaction with the target enzyme. The common structural requirement across many sulfonamide-based drugs is the sulfonamide functional group itself, which serves as a primary point of interaction. openaccesspub.org

Strategies for Optimizing Potency, Selectivity, and Bioavailability through Rational Design

Rational drug design employs the understanding of SAR and pharmacophore models to iteratively modify a lead compound to improve its drug-like properties. Key strategies focus on enhancing potency and selectivity while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, including bioavailability. nih.gov

One common strategy to improve oral bioavailability is to modify metabolically labile sites. For instance, shielding a sulfonamide NH group by introducing adjacent alkyl groups can lower clearance by human microsomes, as sulfonamides can be susceptible to oxidation at the α-carbon. acs.org This approach led to a substantial increase in oral bioavailability in a series of CDK2 inhibitors. acs.org

Another strategy involves modulating lipophilicity. While increased lipophilicity can sometimes correlate with higher potency, it can also lead to poor solubility and unfavorable pharmacokinetic profiles. rsc.org Therefore, a balance must be struck. Introducing polar groups or "solvent-exposed" vectors can improve solubility and provide attachment points for moieties like polyethylene (B3416737) glycol (PEG) to further modify properties without sacrificing potency. rsc.orgnih.gov

Iterative chemistry and biochemical evaluation are central to this optimization process. nih.gov For example, in the development of OGG1 inhibitors, a screening hit with weak potency (IC50 of 10 μM) was systematically modified. By exploring substitutions on the N-piperidinyl-benzimidazolone core, researchers arrived at a highly potent and selective tool compound. nih.gov This process often involves generating matched pairs of molecules to systematically probe the effect of small structural changes, such as the addition or relocation of a single chloro or methyl group. nih.gov

Molecular Mechanisms and Ligand Target Interactions of 4 Methoxymethyl Piperidine 1 Sulfonamide Derivatives

Characterization of Ligand-Target Binding Modes

Hydrogen bonds are fundamental to the binding of sulfonamide-containing ligands. The sulfonamide group itself possesses both hydrogen bond donors (the amide N-H) and acceptors (the sulfonyl oxygens), allowing for a network of interactions with the target protein. nih.gov

Research on various sulfonamide derivatives has shown that the amino protons of the sulfonamide group have a strong preference for forming hydrogen bonds with sulfonyl oxygens of other molecules in a crystalline state, often leading to a chain-like arrangement. nih.gov In a protein binding context, these protons and the sulfonyl oxygens readily interact with complementary residues in the active site. For instance, the sulfonamide hydrogen can form intramolecular hydrogen bonds with nearby carbonyl oxygens, creating a stable six-membered ring structure. nih.gov Simultaneously, the sulfonyl oxygens can accept hydrogen bonds from amino acid residues like lysine or threonine. nih.gov

The strength and geometry of these hydrogen bonds are influenced by the electronic properties of the surrounding molecular framework. Electron-donating groups can increase the strength of intramolecular hydrogen bonds, which in turn can enhance the hydrogen bond acceptor properties of the sulfonyl oxygen atoms in intermolecular interactions. rsc.org

Table 1: Potential Hydrogen Bonding Interactions in 4-(Methoxymethyl)piperidine-1-sulfonamide Derivatives

Donor/Acceptor in LigandPotential Partner in Target ProteinType of Interaction
Sulfonamide N-H (Donor)Carbonyl Oxygen (e.g., from peptide backbone)Hydrogen Bond
Sulfonamide N-H (Donor)Hydroxyl Group (e.g., Serine, Threonine, Tyrosine)Hydrogen Bond
Sulfonyl Oxygen (Acceptor)Amine Group (e.g., Lysine, Arginine)Hydrogen Bond
Sulfonyl Oxygen (Acceptor)Amide N-H (e.g., from peptide backbone)Hydrogen Bond
Ether Oxygen (Acceptor)Amine or Hydroxyl GroupsHydrogen Bond

While hydrogen bonds are critical, ionic and pi-pi stacking interactions also play a significant role, particularly when aromatic rings are present in the derivative structure.

Pi-pi stacking involves the attractive, non-covalent interactions between aromatic rings. wikipedia.org In derivatives of this compound that incorporate aromatic moieties, these can stack with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site. wikipedia.org The presence of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the strength of these interactions. rsc.org

The sulfonamide group can also participate in polar-pi interactions, where the N-H group interacts with the electron cloud of an aromatic ring. sdu.dk The strength of this interaction is dependent on the electron density of the aromatic ring; electron-rich rings form stronger interactions. sdu.dk

Ionic interactions, or salt bridges, can occur if the ligand or the target protein contains charged groups. While the core this compound structure is neutral, derivatives may include acidic or basic functional groups that can be ionized at physiological pH, leading to strong electrostatic interactions with charged residues in the active site.

Table 2: Key Non-Covalent Interactions and Their Characteristics

Interaction TypeDescriptionContributing Moieties
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.Sulfonamide N-H, Sulfonyl Oxygens, Hydroxyl or Amine groups on target.
Pi-Pi Stacking Non-covalent interaction between aromatic rings.Aromatic rings on the ligand and aromatic amino acids (Phe, Tyr, Trp) on the target. wikipedia.orgnih.gov
Polar-Pi Interactions Interaction between a polar bond (like N-H) and the quadrupole moment of a pi system.Sulfonamide N-H and aromatic rings. sdu.dk
Ionic Interactions Electrostatic attraction between oppositely charged ions.Ionizable functional groups on the ligand and charged amino acid residues (Asp, Glu, Lys, Arg) on the target.

Conformational Analysis and Stereochemical Considerations in Binding

The three-dimensional shape (conformation) and stereochemistry of a ligand are critical for its binding affinity and selectivity. The piperidine (B6355638) ring in this compound is not planar and typically adopts a chair conformation. The orientation of the methoxymethyl group (axial or equatorial) can significantly impact how the molecule fits into a binding pocket.

Molecular flexibility allows the ligand to adopt different conformations. While some rigidity can be beneficial by pre-organizing the molecule for binding and reducing the entropic penalty, some flexibility is necessary to allow for an optimal fit within the active site. rsc.org The sulfonamide bond itself can exhibit rotational flexibility, influencing the relative orientation of the piperidine ring and any groups attached to the sulfonamide nitrogen. nih.gov

Stereochemistry is also a crucial factor. If a derivative contains chiral centers, the different enantiomers or diastereomers can have vastly different binding affinities and biological activities. This is because the binding sites of proteins are themselves chiral, and one stereoisomer will typically have a much better geometric and electronic complementarity with the site than the other.

Investigation of Allosteric Modulation and Active Site Characteristics

While many drugs bind directly to the primary (orthosteric) active site of a protein, some ligands act as allosteric modulators. nih.gov These molecules bind to a different, allosteric site on the protein, causing a conformational change that alters the activity of the primary site. nih.govyoutube.com This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the protein's function.

Derivatives of this compound could potentially act as allosteric modulators. Identifying and characterizing allosteric binding sites is a key area of modern drug discovery. nih.gov These sites are often less conserved across related proteins than active sites, which can allow for the development of more selective drugs. nih.gov

The characteristics of the binding site itself dictate the types of interactions that are possible. A deep, hydrophobic pocket will favor ligands with nonpolar groups that can engage in van der Waals interactions. A site rich in charged or polar residues will favor ligands that can form ionic bonds and hydrogen bonds. The design of effective this compound derivatives, therefore, requires a detailed understanding of the topology, polarity, and residue composition of the target's active or allosteric site.

Future Research Directions and Therapeutic Potential of 4 Methoxymethyl Piperidine 1 Sulfonamide

Rational Design and Synthesis of Novel Analogues with Enhanced Biological Specificity and Potency

The foundational structure of 4-(Methoxymethyl)piperidine-1-sulfonamide offers multiple avenues for chemical modification to enhance its biological properties. A systematic approach to analogue design, guided by structure-activity relationship (SAR) studies, will be crucial. The primary goal is to synthesize a library of related compounds to identify modifications that improve binding affinity for a specific biological target while reducing interactions with others, thereby enhancing both potency and specificity.

Future synthetic strategies could explore modifications at three key positions:

The Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as the introduction of substituents or its replacement with other saturated heterocycles (e.g., morpholine, piperazine), could significantly influence the compound's conformational flexibility and its interaction with target proteins.

The Methoxymethyl Group: The methoxy (B1213986) and methyl moieties of the 4-(methoxymethyl) group can be varied. For instance, replacing the methyl group with larger alkyl or aryl groups could explore hydrophobic pockets within a target's binding site.

A recent study on novel sulfonamide derivatives containing a piperidine moiety highlighted the importance of the sulfonamide bond for biological activity against plant bacterial diseases. mdpi.com This underscores the necessity of retaining this core feature while exploring peripheral modifications. The synthesis of these novel analogues would likely follow established synthetic routes, potentially involving the reaction of 4-(methoxymethyl)piperidine (B1309381) with various sulfonyl chlorides. mdpi.com

The following table outlines a hypothetical set of analogues designed to probe the structure-activity relationships of this compound.

Analogue IDModification SiteModification DescriptionRationale
A-001 Methoxymethyl GroupReplacement of methyl with ethyl groupTo probe for additional hydrophobic interactions
A-002 Methoxymethyl GroupReplacement of methoxy with ethoxy groupTo assess the impact of a larger ether chain
A-003 Piperidine RingIntroduction of a methyl group at the 3-positionTo study the effect of steric hindrance on binding
A-004 Sulfonamide NitrogenMono-methylation of the terminal nitrogenTo alter hydrogen bonding capability
A-005 Sulfonamide NitrogenAcetylation of the terminal nitrogenTo introduce a potential hydrogen bond acceptor

These rationally designed analogues would then be subjected to biological screening to systematically build a comprehensive SAR profile, guiding further optimization efforts.

Exploration of Undiscovered Biological Targets and Novel Therapeutic Applications

Given the limited existing data on this compound, a broad-based screening approach is warranted to identify its biological targets and potential therapeutic applications. The piperidine scaffold is a common feature in a wide range of pharmacologically active compounds, suggesting that this molecule could interact with various enzymes, receptors, and ion channels. clinmedkaz.org Similarly, the sulfonamide moiety is a well-established pharmacophore with applications ranging from antibacterial to anticancer therapies. mdpi.com

An initial step would involve the use of in silico prediction tools to generate a preliminary profile of potential biological activities. clinmedkaz.org Web-based platforms such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can analyze the chemical structure of this compound and predict its likely protein targets and pharmacological effects based on the principle of chemical similarity to known bioactive compounds. clinmedkaz.org This computational pre-screening can help prioritize subsequent experimental assays.

Potential therapeutic areas to investigate, based on the known activities of related piperidine and sulfonamide compounds, include:

Antimicrobial Activity: Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. mdpi.com Future research should assess the activity of this compound and its analogues against a panel of clinically relevant bacteria.

Anticancer Activity: Many sulfonamide-containing compounds have demonstrated efficacy as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrase and tubulin polymerization. High-throughput screening against a panel of cancer cell lines could reveal potential cytostatic or cytotoxic effects.

Central Nervous System (CNS) Disorders: The piperidine nucleus is a common structural motif in many CNS-active drugs. Therefore, it would be prudent to investigate the potential of this compound to modulate neurotransmitter receptors or enzymes involved in neurological processes.

Metabolic Diseases: Recent research has explored sulfonamide hybrids as agonists for peroxisome proliferator-activated receptor gamma (PPARγ), a key target in the treatment of type 2 diabetes. nih.gov This suggests another potential therapeutic avenue for investigation.

The following table provides a summary of potential biological targets and the corresponding screening methods that could be employed.

Potential Therapeutic AreaPotential Biological Target(s)Suggested Screening Method(s)
Infectious Diseases Dihydropteroate synthase (DHPS), Bacterial cell membraneMinimum Inhibitory Concentration (MIC) assays, Enzyme inhibition assays, Cell permeability studies mdpi.com
Oncology Carbonic anhydrases, Tubulin, Protein kinasesCell viability assays (e.g., MTT), Kinase inhibition assays, Immunofluorescence for microtubule disruption
CNS Disorders Dopamine (B1211576) receptors, Serotonin (B10506) receptors, Monoamine oxidase (MAO)Radioligand binding assays, Enzyme activity assays
Metabolic Diseases Peroxisome proliferator-activated receptor gamma (PPARγ)PPARγ activation assays, In vivo models of diabetes nih.gov

Integration of Advanced Computational Methodologies in the Drug Discovery Pipeline

The integration of computer-aided drug discovery (CADD) methodologies will be indispensable for expediting the research and development process for this compound and its analogues. beilstein-journals.orgnih.gov These computational tools can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising compounds for synthesis and testing. nih.gov

The drug discovery pipeline for this compound family would benefit from a dual approach, incorporating both ligand-based and structure-based methods: nih.gov

Ligand-Based Drug Design (LBDD): In the initial absence of a known 3D structure for a biological target, LBDD methods can be employed. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be used to build predictive models based on the biological activity data of the synthesized analogues. These models can then guide the design of new compounds with potentially enhanced potency.

Structure-Based Drug Design (SBDD): Once a specific biological target is identified and its 3D structure is known (either through experimental methods like X-ray crystallography or computational approaches like homology modeling), SBDD techniques become paramount. beilstein-journals.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of its target protein. openmedicinalchemistryjournal.com Docking studies can be used to screen virtual libraries of potential analogues of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted binding scores. beilstein-journals.org

De Novo Design: These algorithms can design entirely new molecular structures that are predicted to fit optimally within the binding pocket of a target. openmedicinalchemistryjournal.com This can lead to the discovery of novel chemical scaffolds with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the predicted binding mode and understand the key interactions that drive binding. nih.gov

The strategic application of these computational tools can create a synergistic feedback loop with experimental work, where computational predictions guide synthetic efforts, and the resulting experimental data is used to refine and improve the computational models. This integrated approach holds the key to efficiently navigating the complex path from a starting compound to a potential clinical candidate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(methoxymethyl)piperidine-1-sulfonamide, and what analytical techniques are used to confirm its purity and structure?

  • Synthesis : A common method involves reacting piperidine derivatives with sulfonyl chlorides. For example, 4-methoxymethylpiperidine can be treated with sulfamoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature. Purification via recrystallization or chromatography is critical to remove by-products like unreacted sulfonyl chlorides .
  • Characterization : Techniques include ¹H/¹³C NMR for structural confirmation (e.g., methoxymethyl protons at δ 3.3–3.5 ppm), HPLC (using a C18 column with methanol/buffer mobile phases) for purity assessment (>95%), and mass spectrometry (e.g., ESI-MS) to verify molecular weight (252.69 g/mol) .

Q. How does the presence of the methoxymethyl and sulfonamide groups influence the compound’s solubility and stability under various experimental conditions?

  • Solubility : The methoxymethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while the sulfonamide group increases hydrophilicity, enabling limited aqueous solubility. Stability tests show degradation under strong acids (pH < 2) or bases (pH > 10), with optimal stability in neutral buffers .
  • Storage : Store at −20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of this compound during synthesis, particularly in minimizing by-products like sulfonic acid derivatives?

  • Reaction Optimization : Use a 1.2:1 molar ratio of sulfamoyl chloride to piperidine derivative to avoid excess reagent. Employ low temperatures (0–5°C) to suppress side reactions.
  • By-Product Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify via flash chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate the target compound from sulfonic acid by-products .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions when using different leaving groups or catalysts?

  • Systematic Variation : Test leaving groups (e.g., chloride vs. fluoride) under identical conditions (e.g., DMF, 80°C). Use kinetic studies (NMR monitoring) to compare reaction rates.
  • Catalyst Screening : Evaluate catalysts like KI or crown ethers for enhanced nucleophilicity. For example, KI increases reactivity in SN2 reactions by stabilizing transition states .

Q. What computational or experimental methods are recommended to elucidate the interaction between this compound and biological targets like enzymes or receptors?

  • Computational : Perform molecular docking (AutoDock Vina) to predict binding affinities with targets such as carbonic anhydrase or GABA receptors. Validate with MD simulations to assess binding stability .
  • Experimental : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding constants (KD). For enzyme inhibition, conduct kinetic assays (e.g., UV-Vis monitoring of substrate conversion) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound across different assay systems?

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) and control compounds. Validate via orthogonal methods (e.g., Western blotting alongside activity assays).
  • Meta-Analysis : Compare data across publications, noting variables like compound concentration, incubation time, and solvent (DMSO vs. PBS) .

Methodological Tables

Reaction Optimization Parameters ConditionsYield ImprovementReferences
Stoichiometry (sulfamoyl chloride:piperidine)1.2:115%
Temperature Control0–5°C20% (reduced hydrolysis)
Catalyst (KI)10 mol% in DMF30% faster kinetics
Stability Profile ConditionDegradation (%)References
Acidic (pH 1.5, 24h)50°C85%
Neutral (pH 7.4, 24h)25°C<5%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.